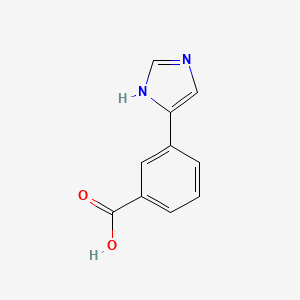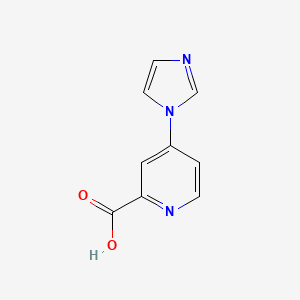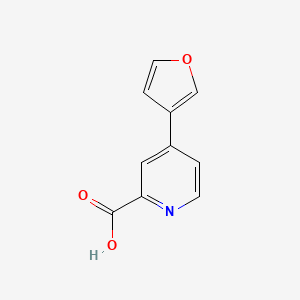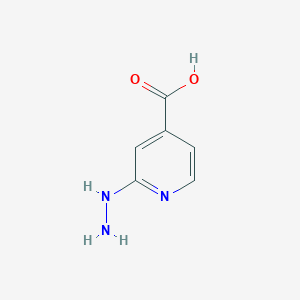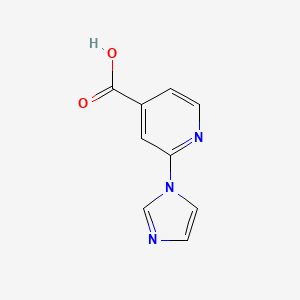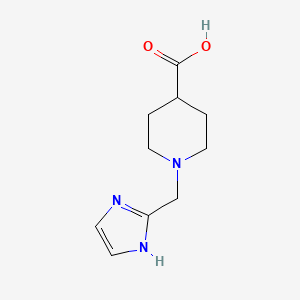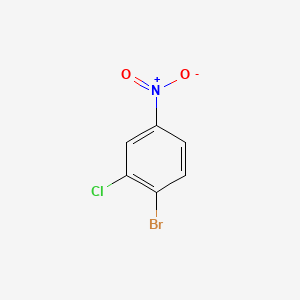
1-Bromo-2-chloro-4-nitrobenzene
Descripción general
Descripción
1-Bromo-2-chloro-4-nitrobenzene is an organic compound with the molecular formula BrC6H3(Cl)NO2 . It has a molecular weight of 236.45 . This compound is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of 1-Bromo-2-chloro-4-nitrobenzene can be achieved through a nitration process . The nitration of bromobenzene, which is directed by the bromine substituent, results in the formation of 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene . The reaction is slower than the identical reactions of benzene due to the deactivating nature of bromine .Molecular Structure Analysis
The molecular structure of 1-Bromo-2-chloro-4-nitrobenzene consists of a benzene ring substituted with bromine, chlorine, and a nitro group . The positions of these substituents on the benzene ring can vary, resulting in different isomers .Chemical Reactions Analysis
1-Bromo-2-chloro-4-nitrobenzene can undergo various chemical reactions. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
1-Bromo-2-chloro-4-nitrobenzene is a white to light yellow powder or crystal . It has a predicted density of 1.827±0.06 g/cm3 and a predicted boiling point of 282.2±20.0 °C . The melting point ranges from 59 to 62°C .Aplicaciones Científicas De Investigación
Anisotropic Displacement Parameters
1-Bromo-2-chloro-4-nitrobenzene has been studied for its anisotropic displacement parameters. In the research by Mroz et al. (2020), the anisotropic displacement parameters of 1-(halomethyl)-3-nitrobenzene compounds, including the bromo variant, were calculated and analyzed using X-ray diffraction experiments and first principles. The study highlights the complexities and challenges encountered in experimental setups compared to theoretical predictions, specifically for the bromo compound (Mroz, Wang, Englert, & Dronskowski, 2020).
Nucleophilic Aromatic Substitution by Hydrogen
1-Bromo-2-chloro-4-nitrobenzene is involved in nucleophilic aromatic substitution reactions. Gold, Miri, and Robinson (1980) investigated the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride in dimethyl sulphoxide solution, leading to the formation of nitrobenzene and aromatic hydrogen exchange. This research provided insights into the reaction intermediates, particularly hydride Meisenheimer adducts, and the mechanisms of nucleophilic aromatic substitution in electrophilic systems (Gold, Miri, & Robinson, 1980).
Halogenation of Polyalkylbenzenes
Research by Bovonsombat and Mcnelis (1993) explored the use of 1-bromo-2-chloro-4-nitrobenzene in the ring halogenation of polyalkylbenzenes. They utilized 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid for halogenation, demonstrating the versatility of halonitrobenzenes in organic synthesis (Bovonsombat & Mcnelis, 1993).
Photoelectrochemical Reduction Studies
The photoelectrochemical reduction properties of 1-Bromo-2-chloro-4-nitrobenzene have been investigated by Compton and Dryfe (1994). Their study focused on the reduction of p-bromo-nitrobenzene in acetonitrile solution, revealing insights into photocurrent flow and the mechanism of radical anion formation. This research contributes to the understanding of photo-ECE processes in electrochemistry (Compton & Dryfe, 1994).
Applications in Catalysis and Synthesis
Various studies have utilized 1-Bromo-2-chloro-4-nitrobenzene as an intermediate in synthesizing other chemical compounds. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, was studied by Zhai Guang-xin (2006), demonstrating the utility of 1-Bromo-2-chloro-4-nitrobenzene in pharmaceutical intermediates production (Zhai Guang-xin, 2006).
Electrochemical Sensing
The compound has been studied in the context of electrochemical sensing. Vinoth, Rajaitha, and Pandikumar (2020) explored the synthesis of zinc stannate-graphitic carbon nitride nanocomposites for selective and sensitive electrochemical determination of nitrobenzene, highlighting the role of halonitrobenzenes in enhancing electrocatalytic activity (Vinoth, Rajaitha, & Pandikumar, 2020).
Safety And Hazards
Direcciones Futuras
The future directions for the use of 1-Bromo-2-chloro-4-nitrobenzene could involve its application in the synthesis of other organic compounds. Its reactivity in palladium-mediated Ullmann cross-coupling reactions suggests potential utility in the synthesis of β-aryl derivatives . Additionally, its behavior in nucleophilic aromatic substitution reactions could be further explored .
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSXEJZFIQAUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183839 | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-nitrobenzene | |
CAS RN |
29682-39-1 | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chloro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-chloro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



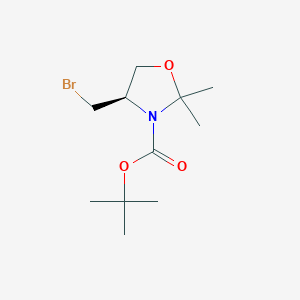
![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)




![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)
